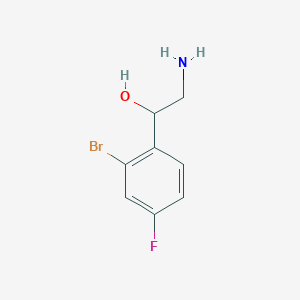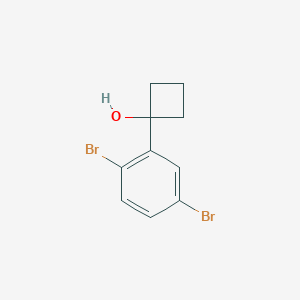
5,7-diethyl-1,8-naphthyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-diethyl-1,8-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with ethyl groups at the 5 and 7 positions and an amino group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 5,7-diethyl-1,8-naphthyridin-2-amine, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be eco-friendly, safe, and atom-economical .
Analyse Des Réactions Chimiques
Types of Reactions
5,7-diethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .
Applications De Recherche Scientifique
5,7-diethyl-1,8-naphthyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Mécanisme D'action
The mechanism of action of 5,7-diethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-dimethyl-1,8-naphthyridin-2-amine: Similar structure but with methyl groups instead of ethyl groups.
1,5-naphthyridines: Another class of naphthyridines with different nitrogen atom arrangements.
Uniqueness
5,7-diethyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 5 and 7 positions may enhance its lipophilicity and ability to interact with biological membranes .
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
5,7-diethyl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C12H15N3/c1-3-8-7-9(4-2)14-12-10(8)5-6-11(13)15-12/h5-7H,3-4H2,1-2H3,(H2,13,14,15) |
Clé InChI |
QCEAQRJABCXQRI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC2=C1C=CC(=N2)N)CC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-{2-[(pyridin-3-yl)carbamoyl]ethyl}carbamate](/img/structure/B8630079.png)






![2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B8630134.png)






